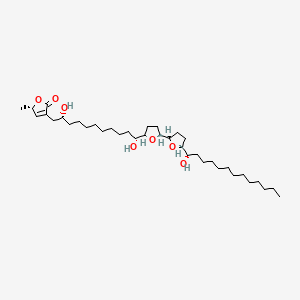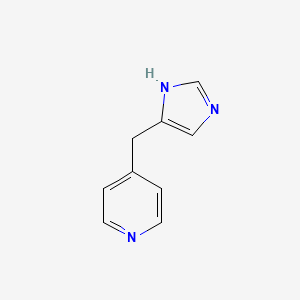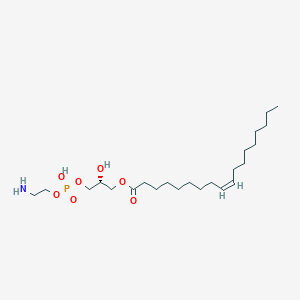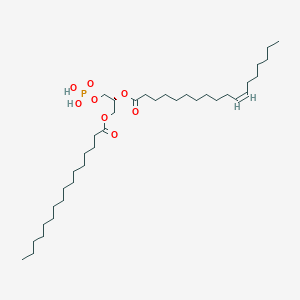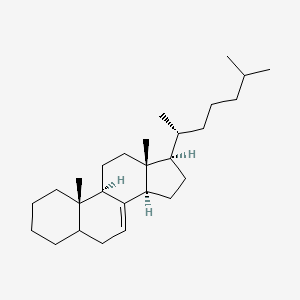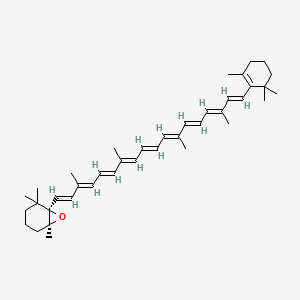
Thiomorpholine-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiomorpholine-3,5-dicarboxylic acid is a sulfur-containing carboxylic acid, a member of thiomorpholines and a dicarboxylic acid.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Thiomorpholine derivatives, including those related to thiomorpholine-3,5-dicarboxylic acid, have been studied for their potential in antimicrobial applications. The synthesis process often involves nucleophilic substitution reactions, aiming to enhance the microbial intracellular concentration and reduce microbial resistance. Research has shown that these compounds can exhibit significant antimicrobial activity (D. Kardile & N. Kalyane, 2010).
Medicinal Chemistry and Drug Design
Thiomorpholine derivatives are important building blocks in medicinal chemistry. These compounds, including variants of thiomorpholine-3,5-dicarboxylic acid, have been used to create novel, biologically active structures. Some analogues have even entered human clinical trials, demonstrating their relevance in drug development (Daniel P. Walker & D. J. Rogier, 2013).
Antioxidant and Cytotoxic Activities
Thiomorpholine derivatives have been explored for their antioxidant and cytotoxic activities. Certain variants have shown potential as lead molecules for cytotoxic activity against various cancer cells, as well as possessing greater radical scavenging activity than standard ascorbic acid (P. R. Reddy et al., 2014).
Stereoselective Synthesis and Dynamic Stereochemistry
The synthesis of N-aryl-substituted thiomorpholine-3,5-diones and their dynamic stereochemistry have been subjects of research. These studies help in understanding the structural properties and potential applications of thiomorpholine derivatives in various fields (J. Szawkało et al., 2015).
Environmental Applications
Thiomorpholine derivatives have been researched for their environmental applications, such as in the biodegradation pathways of certain compounds. Understanding these pathways is crucial for developing effective environmental remediation strategies (B. Combourieu et al., 2000).
Corrosion Inhibition
Some research has focused on the use of thiomorpholine derivatives as corrosion inhibitors, particularly in natural seawater environments. These studies explore the effectiveness of these compounds in protecting materials like carbon steel from corrosion, which has significant implications for industrial applications (H. Amar et al., 2008).
properties
CAS RN |
91828-95-4 |
|---|---|
Product Name |
Thiomorpholine-3,5-dicarboxylic acid |
Molecular Formula |
C6H9NO4S |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
thiomorpholine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11) |
InChI Key |
MHRLWUPLSHYLOK-UHFFFAOYSA-N |
SMILES |
C1C(NC(CS1)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(NC(CS1)C(=O)O)C(=O)O |
synonyms |
1,4-thiomorpholine-3,5-dicarboxylic acid TMDA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




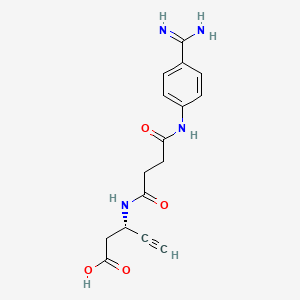
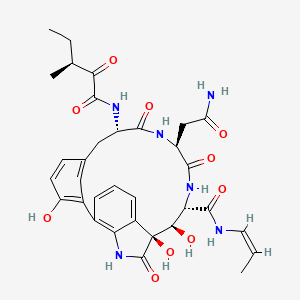
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-1H,10H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1241364.png)
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-fluorophenyl)butanoic acid](/img/structure/B1241367.png)
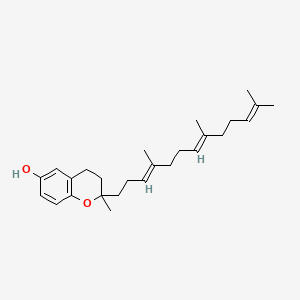
![1-[[2,7-Bis(2,6-dimethylmorpholin-4-yl)-6-phenylpteridin-4-yl]-(2-hydroxyethyl)amino]-2-methylpropan-2-ol](/img/structure/B1241369.png)
